N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that features a morpholine ring, a nitrophenyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with 2-chloro-N-(4-morpholin-4-ylphenyl)acetamide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Major Products
Reduction: 4-aminophenyl derivative
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 4-morpholin-4-ylphenylamine and 4-nitrophenoxyacetic acid
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the morpholine ring could enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholin-4-ylphenyl)acetamide: Lacks the nitrophenyl group, which may result in different reactivity and biological activity.
2-(4-nitrophenoxy)acetamide: Lacks the morpholine ring, which could affect its binding properties and solubility.
Uniqueness
N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the nitrophenyl group allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-18(13-26-17-7-5-16(6-8-17)21(23)24)19-14-1-3-15(4-2-14)20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBBWSBKBTZWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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